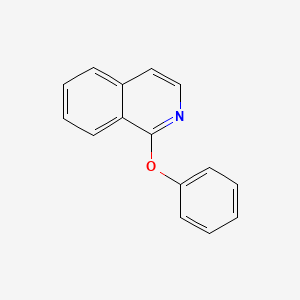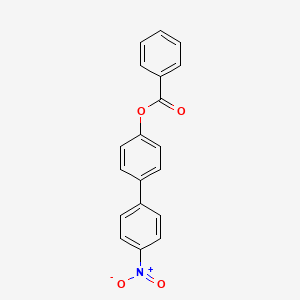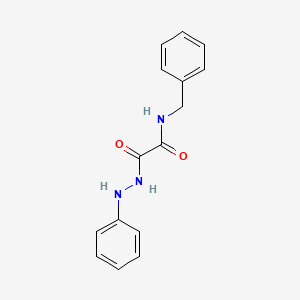![molecular formula C15H12INO2 B7777899 1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide](/img/structure/B7777899.png)
1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide is a chemical compound with the molecular formula C15H12INO2 and a molecular weight of 365.17 g/mol . This compound is characterized by the presence of a chromen-4-one moiety linked to a pyridinium ion via a methylene bridge. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 4-oxo-4H-chromene-2-carbaldehyde with pyridine in the presence of an iodinating agent . The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the formation of the desired product
Chemical Reactions Analysis
1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the chromen-4-one to chroman-4-ol derivatives.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide is not fully understood. it is believed to interact with various molecular targets through its chromen-4-one and pyridinium moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide can be compared to other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar chromen-4-one structure and exhibit comparable biological activities.
2H/4H-Chromenes: These compounds also contain the chromene scaffold and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of the chromen-4-one and pyridinium moieties, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)chromen-4-one;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12NO2.HI/c17-14-10-12(11-16-8-4-1-5-9-16)18-15-7-3-2-6-13(14)15;/h1-10H,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDSVYKOACXQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC(=O)C3=CC=CC=C3O2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B7777820.png)
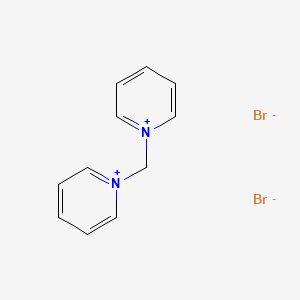
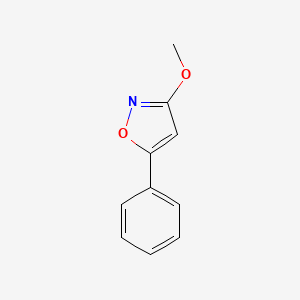
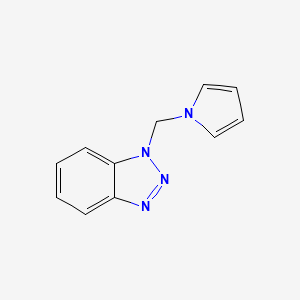
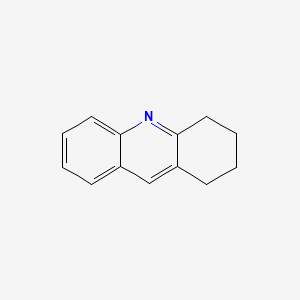
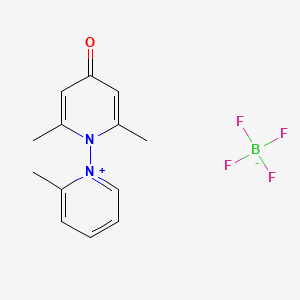
![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)
![4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B7777876.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B7777878.png)
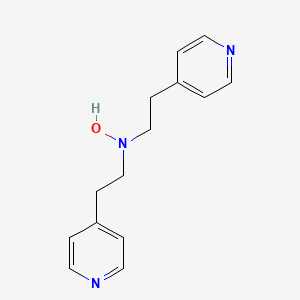
![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)
